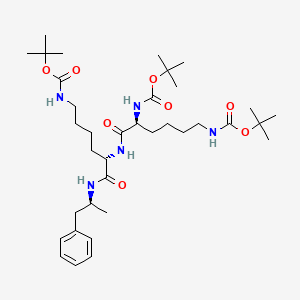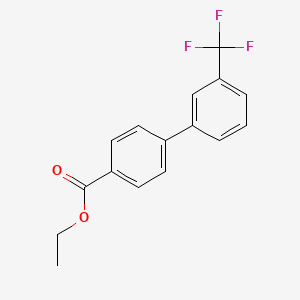
dicyclohexylamine (R)-3-((2-hydroxyethyl)disulfanyl)-2-pivalamidopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt: is a chemical compound with the molecular formula C22H42N2O4S2 and a molecular weight of 462.71 g/mol . It is commonly used in peptide synthesis due to its protective groups and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The final step involves the formation of the dicyclohexylammonium salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry and purification steps to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt can undergo oxidation reactions, where the ethylmercapto group is oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in substitution reactions, particularly at the amino and thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt is widely used in peptide synthesis as a building block due to its protective groups, which prevent unwanted side reactions during peptide chain assembly .
Biology: In biological research, this compound is used to study protein structure and function, particularly in the context of disulfide bond formation and reduction .
Industry: The compound is used in the production of specialized peptides and proteins for various industrial applications, including biotechnology and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt involves its role as a protected amino acid in peptide synthesis. The T-boc group protects the amino group from unwanted reactions, while the ethylmercapto group can form disulfide bonds, which are crucial for the structural integrity of peptides and proteins . The dicyclohexylammonium salt form enhances the solubility and stability of the compound .
Comparación Con Compuestos Similares
N-Alpha-T-boc-ethylmercapto-L-cysteine: Similar structure but without the dicyclohexylammonium salt form.
N-Alpha-T-boc-L-cysteine: Lacks the ethylmercapto group.
N-Alpha-T-boc-ethylmercapto-L-cysteine methyl ester: Similar but with a methyl ester group instead of the dicyclohexylammonium salt.
Uniqueness: N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt is unique due to its combination of protective groups and the dicyclohexylammonium salt form, which provides enhanced stability and solubility compared to its analogs .
Propiedades
Fórmula molecular |
C22H42N2O4S2 |
|---|---|
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;(2R)-2-(2,2-dimethylpropanoylamino)-3-(2-hydroxyethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)9(15)11-7(8(13)14)6-17-16-5-4-12/h11-13H,1-10H2;7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t;7-/m.0/s1 |
Clave InChI |
PTYWFNXGMDOBNT-ZLTKDMPESA-N |
SMILES isomérico |
CC(C)(C)C(=O)N[C@@H](CSSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(C)(C)C(=O)NC(CSSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
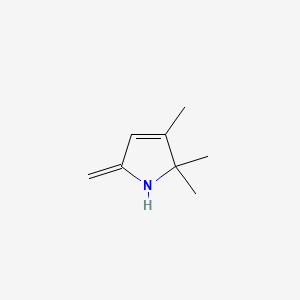
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
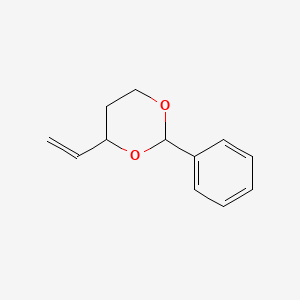

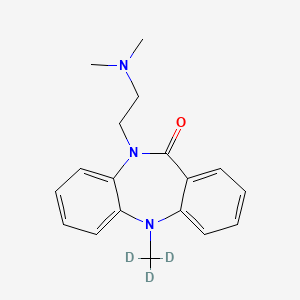

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
